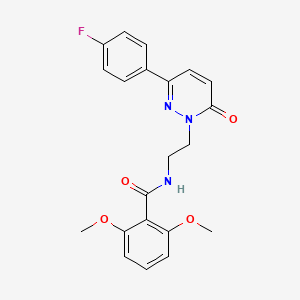

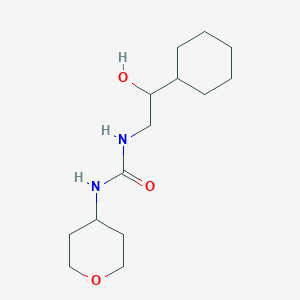

![molecular formula C16H19N3O B2608316 N-([2,4'-bipyridin]-4-ylmethyl)pivalamide CAS No. 2034578-17-9](/img/structure/B2608316.png)

N-([2,4'-bipyridin]-4-ylmethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([2,4’-bipyridin]-4-ylmethyl)pivalamide” is a compound that consists of a pivalamide group and a 2,4’-bipyridine group. Pivalamide (2,2-dimethylpropanamide, or NDEPA) is a simple amide substituted with a tert-butyl group . The 2,4’-bipyridine is a bipyridine isomer .

Synthesis Analysis

The synthesis of bipyridinium salts, which are similar to the 2,4’-bipyridine group in the compound, has been reported. The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis

Bipyridines have been subjected to solid form screening and crystal structure prediction. The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(pyridin-4-yl)pivalamide, include a density of 1.1±0.1 g/cm3, boiling point of 349.3±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.4±3.0 kJ/mol, and flash point of 165.1±20.4 °C .Aplicaciones Científicas De Investigación

Photochemical Properties and Metal Complex Synthesis

The study by Hirahara et al. (2011) explores the synthesis, characterization, and photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives, involving the use of pivalamidate. This work highlights the potential of such compounds in the development of complex metallo-organic structures with unique photochemical properties, which could have implications for photovoltaic applications and the design of light-activated catalysts (Masanari Hirahara, Shigeyuki Masaoka, K. Sakai, 2011).

Organic Synthesis and Lithiation Processes

Smith et al. (2013) discuss the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives, including N-(pyridin-3-ylmethyl)pivalamide. Their findings offer insights into regioselective lithiation, which is crucial for the synthesis of complex organic molecules and could facilitate the development of new pharmaceuticals and agrochemicals (Keith Smith, G. El‐Hiti, M. Alshammari, A. Fekri, 2013).

Coordination Polymers and Catalytic Properties

Sotnik et al. (2015) demonstrate the synthesis of heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers. These materials exhibit diverse topologies, sorption, and catalytic properties, underscoring the role of pivalamide derivatives in creating functional materials for potential applications in gas storage, separation technologies, and catalysis (S. Sotnik, R. A. Polunin, M. Kiskin, A. Kirillov, V. N. Dorofeeva, K. Gavrilenko, I. Eremenko, V. Novotortsev, S. Kolotilov, 2015).

Surface Adsorption Studies

Sasahara et al. (2006) investigated the adsorption of ruthenium dye on a TiO2(110) surface, using a monolayer of pivalate ions to protect the surface. This study is relevant to the development of dye-sensitized solar cells (DSSCs), where understanding the interactions between organic ligands and semiconductor surfaces is crucial for optimizing device performance (A. Sasahara, C. Pang, H. Onishi, 2006).

Safety and Hazards

The safety data sheet for pivalamide, a component of the compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBLBLFMCAAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)

![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)

![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)

![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)